

Griffithazanone A: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Griffithazanone A*

Cat. No.: *B1163343*

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Introduction

Griffithazanone A is a naturally occurring aza-anthracenone alkaloid first isolated from the roots of *Goniothalamus griffithii*, a plant belonging to the Annonaceae family. This family of plants is known for producing a diverse range of bioactive secondary metabolites.

Griffithazanone A has recently garnered significant attention within the scientific community for its potent cytotoxic and pro-apoptotic activities against cancer cells, particularly non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive review of the available literature on **Griffithazanone A**, focusing on its physicochemical properties, biological activity, and proposed mechanism of action. All quantitative data has been summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.

Physicochemical and Spectroscopic Data

Griffithazanone A was first isolated and characterized in 1999. While a total synthesis for **Griffithazanone A** has not yet been reported in the literature, its structure was elucidated using a combination of spectroscopic techniques.

Table 1: Physicochemical Properties of **Griffithazanone A**

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₁ NO ₄	[J Nat Prod. 1999;62(7):1050-2]
Molecular Weight	257.24 g/mol	[J Nat Prod. 1999;62(7):1050-2]
Appearance	Yellow needles	[J Nat Prod. 1999;62(7):1050-2]
Melting Point	208-210 °C	[J Nat Prod. 1999;62(7):1050-2]
UV (MeOH) λ _{max} (log ε)	225 (4.28), 258 (4.42), 288 (sh, 3.85), 380 (3.60) nm	[J Nat Prod. 1999;62(7):1050-2]
Optical Rotation	[α] ²⁵ _D +45.5° (c 0.11, CHCl ₃)	[J Nat Prod. 1999;62(7):1050-2]

Table 2: Spectroscopic Data for **Griffithazanone A**

¹ H NMR (500 MHz, CDCl ₃)	¹³ C NMR (125 MHz, CDCl ₃)	IR (KBr) ν _{max} (cm ⁻¹)	HR-EIMS m/z
δ 8.28 (1H, dd, J = 7.8, 1.2 Hz, H-5)	δ 182.5 (C-10)	3440 (OH)	257.0688 [M] ⁺ (calcd for C ₁₄ H ₁₁ NO ₄ , 257.0688)
δ 7.82-7.75 (2H, m, H-7, H-8)	δ 179.8 (C-9)	3200 (NH)	
δ 7.65 (1H, dd, J = 7.8, 1.2 Hz, H-6)	δ 168.5 (C-2)	1700 (C=O)	
δ 6.70 (1H, br s, NH)	δ 146.3 (C-4a)	1660 (C=O)	
δ 4.65 (1H, d, J = 2.5 Hz, H-3)	δ 134.5 (C-8)	1620	
δ 3.55 (1H, dq, J = 2.5, 6.5 Hz, H-4)	δ 134.1 (C-7)	1590	
δ 1.60 (3H, d, J = 6.5 Hz, 4-Me)	δ 130.2 (C-5a)		
	δ 129.7 (C-9a)		
	δ 127.4 (C-5)		
	δ 126.8 (C-6)		
	δ 118.9 (C-8a)		
	δ 75.1 (C-3)		
	δ 49.5 (C-4)		
	δ 20.1 (4-Me)		

Data extracted from J Nat Prod. 1999;62(7):1050-2.

Biological Activity and Mechanism of Action

Recent studies have highlighted the significant anti-cancer properties of **Griffithazanone A**, particularly against non-small cell lung cancer (NSCLC).

Cytotoxicity

Griffithazanone A demonstrates potent cytotoxic effects against the A549 human lung adenocarcinoma cell line.

Table 3: Cytotoxicity of **Griffithazanone A** against A549 Cells

Assay	Endpoint	Value (μM)	Reference
MTT Assay	IC ₅₀	6.775	[Heliyon. 2024;10(19):e38489]

Induction of Apoptosis

Griffithazanone A has been shown to induce apoptosis in A549 cells in a dose-dependent manner. This is evidenced by an increase in the population of apoptotic cells as determined by flow cytometry, and the regulation of key apoptosis-related proteins.

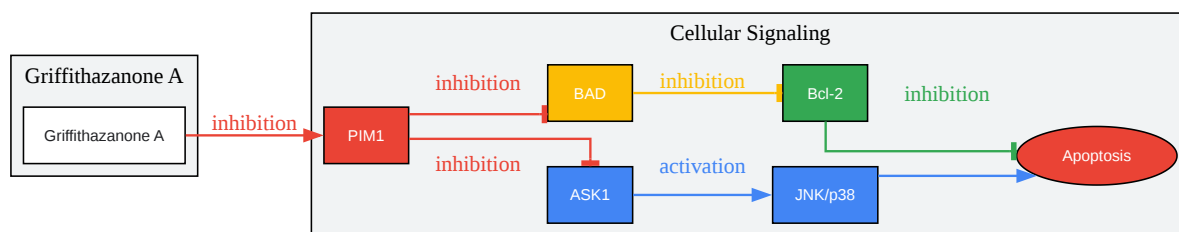
Proposed Mechanism of Action

The anti-cancer activity of **Griffithazanone A** is proposed to be mediated through the inhibition of PIM1 kinase. PIM1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is often overexpressed in various cancers. Inhibition of PIM1 by **Griffithazanone A** leads to the activation of the pro-apoptotic ASK1/JNK/p38 signaling pathway and modulates the expression of Bcl-2 family proteins, ultimately leading to programmed cell death.

Furthermore, **Griffithazanone A** has been shown to act as a sensitizer for EGFR-targeted drugs like gefitinib and osimertinib, suggesting its potential in overcoming drug resistance in NSCLC.

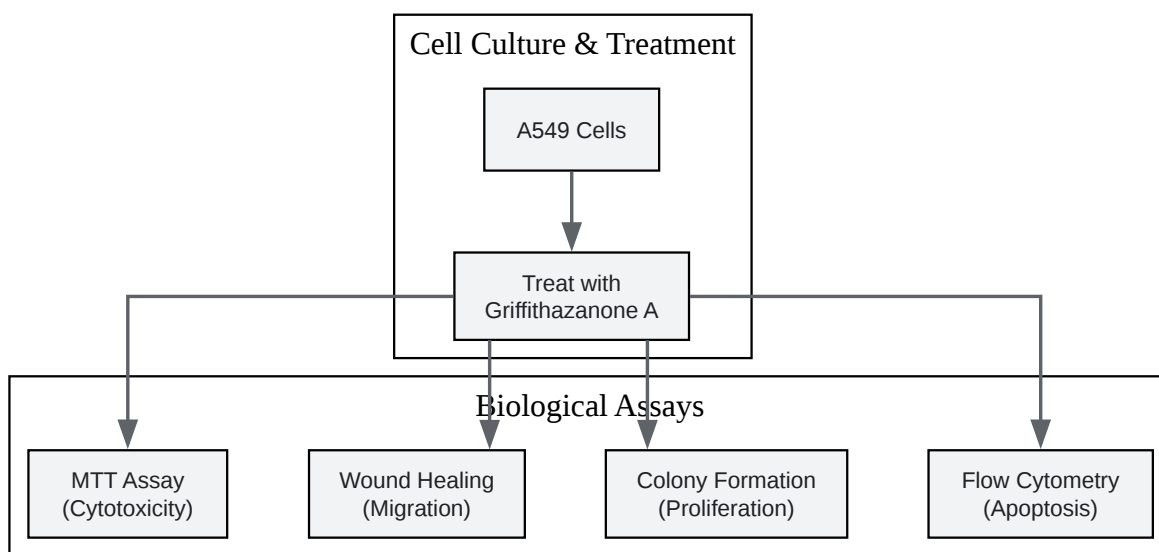
Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by **Griffithazanone A**.



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Caption: Proposed mechanism of **Griffithazanone A**-induced apoptosis.



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